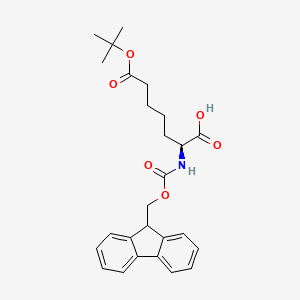

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid

説明

Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective moiety for the amine at position 2. It is photolabile and removable under basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis.

Tert-Butyl Ester

The tert-butyl ester at position 7 protects the carboxylic acid functionality. It is stable under acidic conditions but cleavable via trifluoroacetic acid (TFA), enabling selective deprotection in multi-step syntheses.

Carboxylic Acid

The free carboxylic acid at position 1 remains reactive for conjugation or further functionalization, such as amide bond formation with other amino acids.

Functional group interactions :

- Hydrogen bonding between the carbonyl oxygen of the Fmoc group and the amine proton.

- Steric shielding of the chiral center by the tert-butyl group, reducing racemization risks.

Crystallographic and Conformational Studies via X-ray Diffraction

While no direct X-ray crystallographic data for this compound is available in the provided sources, analogous Fmoc-protected amino acid derivatives have been characterized using:

- Rigaku SmartLab X-ray diffractometers : For high-resolution powder diffraction to analyze crystallinity.

- Bruker D8 Advance systems : For single-crystal studies to determine bond lengths and angles.

Predicted conformational properties :

- The tert-butyl ester induces a gauche conformation in the heptanedioic acid chain, optimizing spatial separation between bulky groups.

- The Fmoc group adopts a planar orientation relative to the fluorene ring system, stabilized by π-π stacking interactions.

Table 2 : Comparative bond lengths (Å) in Fmoc-protected compounds

| Bond | Length (Å) |

|---|---|

| C=O (Fmoc carbonyl) | 1.21–1.23 |

| C-O (tert-butyl ester) | 1.34–1.36 |

| C-N (amide) | 1.32–1.34 |

These structural insights inform its applications in peptide synthesis, where conformational rigidity and steric protection are essential for high-yield couplings.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-8-14-22(24(29)30)27-25(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWSYDYLILBRJM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Resin Selection and Initial Loading

The synthesis typically employs Wang or Rink amide resins due to their compatibility with FMOC chemistry. The tert-butyl ester group is introduced during the initial loading phase by reacting the carboxylic acid moiety of the amino acid with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step ensures the carboxylic acid at the 7-position remains protected throughout subsequent reactions.

FMOC Deprotection and Coupling

After resin loading, the FMOC group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amino group for coupling. Activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure are used to facilitate amide bond formation with incoming amino acids. The reaction is conducted under inert nitrogen atmospheres to prevent oxidation of sensitive groups.

Solution-Phase Synthesis

Solution-phase synthesis offers an alternative for large-scale production, bypassing the limitations of resin-bound intermediates. This method involves sequential protection and deprotection steps in homogeneous reaction media.

Protection of the Amino Group

The amino group of L-2-aminopimelic acid is protected using FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) in a biphasic system of water and dichloromethane. Sodium bicarbonate is added to maintain a pH of 8–9, ensuring efficient FMOC incorporation. The tert-butyl ester is simultaneously introduced at the 7-position via acid-catalyzed esterification with tert-butanol and sulfuric acid.

Stereochemical Control

Chiral purity is maintained using L-2-aminopimelic acid as the starting material, preserving the (S)-configuration. Asymmetric synthesis routes are less common due to the commercial availability of enantiomerically pure precursors.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns. Elution gradients of acetonitrile/water (0.1% trifluoroacetic acid) yield >96% purity, as confirmed by analytical HPLC.

Crystallization

Recrystallization from ethyl acetate/hexane mixtures produces white crystalline solids with melting points ranging from 132–135°C. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) validate crystalline structure and phase purity.

Reaction Optimization and Yield Data

The table below summarizes key parameters for different synthesis methods:

| Method | Yield | Purity | Key Conditions |

|---|---|---|---|

| SPPS (Wang resin) | 78% | 95% | HBTU activation, 0.5 mmol scale, 24h coupling |

| Solution-phase | 85% | 96% | FMOC-Cl, tert-butanol/H2SO4, 0°C to RT, 48h |

| Hybrid approach | 82% | 97% | Resin loading + solution-phase tert-butylation |

Industrial-Scale Production Challenges

Scaling up synthesis necessitates optimizing solvent recovery and minimizing tert-butyl ester hydrolysis. Continuous-flow reactors have shown promise in improving mixing efficiency and reducing reaction times by 40% compared to batch processes.

Emerging Methodologies

Recent advances include enzymatic protection strategies using lipases to selectively acylate the amino group, though yields remain suboptimal (55–60%) . Photocatalytic deprotection methods are under investigation to replace piperidine in SPPS, reducing waste generation.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted heptanoic acid derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid exhibit significant antimicrobial properties. For instance, derivatives of fluorenone have been synthesized and evaluated for their activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies demonstrate that modifications to the fluorenyl structure can enhance antimicrobial efficacy, making these compounds promising candidates for antibiotic development .

Cytotoxicity and Antiviral Properties

Compounds derived from fluorenyl structures have shown potential cytotoxic effects against cancer cell lines. For example, certain derivatives have been tested for their ability to inhibit cellular proliferation and induce apoptosis in cancer cells. Additionally, some studies have explored the antiviral properties of these compounds against viruses such as Plasmodium falciparum, indicating their potential in developing antimalarial drugs .

Drug Development

Peptide Synthesis

this compound serves as an important building block in peptide synthesis. The Fmoc protection strategy is widely utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides with high purity and yield. The use of this compound facilitates the introduction of specific amino acid sequences that are crucial for biological activity .

Bioconjugation Applications

The compound's structure allows it to be used in bioconjugation techniques, where it can be linked to other biomolecules such as antibodies or enzymes. This application is particularly relevant in targeted drug delivery systems, where conjugates can enhance the specificity and efficacy of therapeutic agents by directing them to specific cells or tissues .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including the protection of amino groups and subsequent coupling reactions. The characterization of these compounds is generally performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity .

作用機序

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. The tert-butoxy group provides steric hindrance, enhancing the selectivity of reactions involving the heptanoic acid backbone. The deprotection step, typically involving piperidine, removes the Fmoc group, allowing the amino group to participate in subsequent coupling reactions.

類似化合物との比較

The compound belongs to a family of Fmoc/Boc-protected amino acids. Below is a detailed comparison with structurally analogous derivatives, focusing on molecular features, reactivity, and applications.

Structural and Functional Differences

Table 1: Structural Comparison with Analogous Compounds

Key Observations :

Backbone Length and Flexibility: The target compound’s heptanoic acid backbone provides greater flexibility compared to shorter-chain analogs (e.g., butanoic or hexanoic acids), enabling its use in synthesizing peptides requiring extended conformations . Branched derivatives like the 2,3-dimethylbutanoic acid analog introduce steric hindrance, limiting backbone rotation and stabilizing specific peptide conformations .

Functional Group Diversity: The bromobutanoic acid derivative (CAS 172169-88-9) incorporates a bromine atom, allowing post-synthetic modifications via cross-coupling reactions (e.g., Suzuki-Miyaura) . The aromatic propanoic acid analog includes a tert-butoxyethoxy-phenyl group, enhancing solubility in organic solvents and enabling interactions with aromatic residues in target proteins .

Protection Strategy :

- While most analogs use Fmoc for amine protection, the N-methyl Fmoc variant (CAS 197632-76-1) reduces hydrogen-bonding capacity, altering peptide aggregation behavior .

Key Findings :

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is a complex compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis as a protective group for amino acids. The tert-butoxy and oxoheptanoic acid moieties contribute to its unique chemical properties, enhancing its solubility and stability.

Molecular Formula : C24H27NO6

Molecular Weight : 425.48 g/mol

The synthesis of this compound typically involves multiple steps, including the protection of functional groups and the introduction of the fluorenyl moiety. The general synthetic pathway includes:

- Protection of Amino Groups : Using Fmoc to protect the amino functionalities.

- Formation of the Heptanoic Acid Backbone : Synthesis of the heptanoic acid structure through standard organic reactions.

- Coupling Reactions : Employing coupling reagents to attach the fluorenyl group to the heptanoic acid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. The presence of the fluorenone scaffold has been linked to significant activity against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus anthracis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In vitro assays demonstrated that modifications in the fluorenone structure can enhance antimicrobial efficacy, suggesting that this compound may serve as a lead for developing new antibiotics .

Antitumor Activity

Fluorenone derivatives have also shown promise in anticancer research. For instance, compounds with similar structural features have been tested for their ability to inhibit type I topoisomerase, an enzyme crucial for DNA replication and repair. The introduction of linear alkyl groups has been associated with increased antiproliferative activity against cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy.

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial activity of various fluorenone derivatives found that certain modifications significantly enhanced their effectiveness against resistant bacterial strains. The findings indicated that introducing electron-withdrawing groups improved the inhibitory effects on bacterial growth .

Study 2: Antitumor Potential

Research exploring the antiproliferative effects of fluorenone derivatives revealed that compounds similar to this compound exhibited considerable cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology .

Comparative Analysis

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fmoc group, tert-butoxy | Antimicrobial, Antitumor |

| Tilorone | Fluorenone scaffold | Antiviral |

| Benfluron | Fluorenone derivative | Antineoplastic |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks (acute toxicity, H302/H315/H319/H335 per GHS classification) .

- Avoid skin contact and aerosol formation; wash hands thoroughly after handling .

- Store in a cool, dry place away from incompatible materials (strong acids/bases, oxidizing agents) .

Q. What is the role of the Fmoc (9-fluorenylmethoxycarbonyl) group in this compound’s synthetic applications?

- Methodological Answer :

- The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is cleaved under mild basic conditions (e.g., piperidine in DMF), enabling stepwise peptide chain elongation without disrupting other functional groups .

- Its UV activity allows for easy monitoring of deprotection efficiency via absorbance at 301 nm .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer :

- Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification .

- For final purification, employ reverse-phase HPLC (C18 column) with acetonitrile/water mobile phases .

- Lyophilization is recommended for isolating the compound in solid form after aqueous workups .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying reaction conditions?

- Methodological Answer :

- The compound is stable under inert atmospheres (N₂/Ar) but degrades in the presence of moisture or protic solvents, leading to tert-butyl ester hydrolysis .

- Thermal decomposition occurs above 150°C, releasing toxic fumes (CO, NOₓ) .

- Monitor stability via TLC or NMR (e.g., disappearance of tert-butyl signals at δ 1.4 ppm in CDCl₃) .

Q. How do steric effects from the tert-butoxy group influence coupling efficiency in peptide synthesis?

- Methodological Answer :

- The bulky tert-butoxy group can hinder coupling reactions, requiring optimized conditions:

- Use coupling agents like HATU or PyBOP with DIPEA to enhance activation .

- Extend reaction times (12–24 hours) and employ microwave-assisted synthesis to improve yields .

- Steric hindrance may necessitate orthogonal protection strategies for adjacent functional groups .

Q. What analytical techniques are critical for characterizing this compound and its synthetic intermediates?

- Methodological Answer :

- NMR : Confirm stereochemistry (S-configuration) via NOESY and COSY; tert-butyl protons appear as a singlet at δ 1.4 ppm .

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ = 535.6 g/mol) .

- FT-IR : Identify carbonyl stretches (C=O at ~1720 cm⁻¹) and Fmoc-related peaks (C-O at 1250 cm⁻¹) .

Q. What are the known decomposition products, and how can they be mitigated during storage?

- Methodological Answer :

- Combustion produces CO, NOₓ, and hydrogen bromide gas .

- Hydrolysis under acidic conditions releases 7-oxoheptanoic acid derivatives; store at pH 6–8 in anhydrous environments .

- Use argon-purged vials and desiccants (e.g., molecular sieves) to prolong shelf life .

Q. How can researchers address gaps in toxicological and ecotoxicological data for this compound?

- Methodological Answer :

- Conduct acute toxicity assays (OECD 423) using rodent models to determine LD₅₀ values for oral/dermal exposure .

- Perform Daphnia magna immobilization tests (OECD 202) to assess aquatic toxicity .

- Collaborate with regulatory bodies to align testing with REACH guidelines .

Contradictions and Limitations in Current Data

- Stability Data : Some SDS report stability under "normal conditions" , while others note decomposition at elevated temperatures . Researchers should validate conditions for specific applications.

- Toxicity : Acute toxicity classifications vary between Category 4 (oral/dermal) and unspecified respiratory hazards . Full toxicological profiling is recommended before large-scale use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。